BenchChemオンラインストアへようこそ!

3-Methylmorpholine-4-sulfonamide

basicity protonation state physicochemical property

3-Methylmorpholine-4-sulfonamide (CAS 1157110-17-2) is a low-molecular-weight (180.23 g/mol) sulfonamide building block bearing a morpholine ring with a methyl substituent at the 3-position and a primary sulfonamide group (-SO₂NH₂) appended directly to the morpholine nitrogen. Categorized under the sulfonamide functional class, it is primarily procured as a versatile synthetic intermediate or fragment scaffold for medicinal chemistry and biochemical research.

Molecular Formula C5H12N2O3S
Molecular Weight 180.22
CAS No. 1157110-17-2
Cat. No. B2628659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylmorpholine-4-sulfonamide
CAS1157110-17-2
Molecular FormulaC5H12N2O3S
Molecular Weight180.22
Structural Identifiers
SMILESCC1COCCN1S(=O)(=O)N
InChIInChI=1S/C5H12N2O3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
InChIKeyXDWDREOBNJUOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylmorpholine-4-sulfonamide (CAS 1157110-17-2): Structural Identity and Procurement Context


3-Methylmorpholine-4-sulfonamide (CAS 1157110-17-2) is a low-molecular-weight (180.23 g/mol) sulfonamide building block bearing a morpholine ring with a methyl substituent at the 3-position and a primary sulfonamide group (-SO₂NH₂) appended directly to the morpholine nitrogen . Categorized under the sulfonamide functional class, it is primarily procured as a versatile synthetic intermediate or fragment scaffold for medicinal chemistry and biochemical research . Predicted physicochemical properties include a boiling point of 326.7±52.0 °C, density of 1.38±0.1 g/cm³, and a pKa of 12.31±0.40 , which collectively differentiate it from both unsubstituted morpholine-4-sulfonamide and N-arylsulfonamide derivatives.

Why Generic Morpholine-4-sulfonamide Cannot Substitute for 3-Methylmorpholine-4-sulfonamide in Fragment-Based Design


Within the morpholine-sulfonamide chemical space, structural variations at the morpholine ring position produce divergent physicochemical and conformational profiles that preclude simple interchangeability. The presence of the 3-methyl group in 3-methylmorpholine-4-sulfonamide introduces a chiral center absent in the unsubstituted parent morpholine-4-sulfonamide (CAS 25999-04-6), enabling stereochemical control during fragment elaboration . Furthermore, the methyl substituent alters the electronic environment of the sulfonamide nitrogen relative to N-arylsulfonamide derivatives, modulating hydrogen-bond donor/acceptor capacity [1]. These differences carry direct consequences for molecular recognition, synthetic tractability, and ADME optimization during lead development—meaning that procurement decisions among morpholine-sulfonamide analogs must be guided by the specific structural requirements of the target binding site or synthetic route, not by generic class membership.

3-Methylmorpholine-4-sulfonamide: Quantitative Differentiation Evidence Against Core Comparators


Enhanced Basicity of the Morpholine Nitrogen: 3-Methylmorpholine-4-sulfonamide vs. Morpholine-4-sulfonamide

The conjugate acid pKa of 3-methylmorpholine (9.03±0.40, predicted) is approximately 0.67 log units higher than that of unsubstituted morpholine (8.36, experimental), indicating enhanced basicity at the morpholine nitrogen conferred by the electron-donating 3-methyl group [1][2]. This difference directly affects the protonation state of the sulfonamide-bearing morpholine nitrogen at physiological pH: the 3-methyl analog exists with a higher fraction of protonated species, which can influence solubility, permeability, and electrostatic interactions with target proteins. By class-level inference, a parallel basicity shift is expected for 3-methylmorpholine-4-sulfonamide relative to morpholine-4-sulfonamide, since the primary sulfonamide group (-SO₂NH₂) exerts minimal electronic perturbation on the morpholine ring nitrogen compared to the methyl substituent effect .

basicity protonation state physicochemical property fragment library design

Stereochemical Differentiation: Chiral 3-Methylmorpholine-4-sulfonamide vs. Achiral Morpholine-4-sulfonamide

3-Methylmorpholine-4-sulfonamide possesses a stereogenic center at the C3 position of the morpholine ring, as confirmed by the SMILES notation CC1COCCN1S(N)(=O)=O, where the carbon at position 3 bears four different substituents (H, CH₃, ring O-CH₂, ring CH₂-N) . In contrast, the unsubstituted morpholine-4-sulfonamide (CAS 25999-04-6) is achiral, lacking any stereogenic center [1]. This structural distinction is absolute (present vs. absent) and carries profound implications: the 3-methyl analog can be resolved into (R)- and (S)-enantiomers, each potentially exhibiting distinct biological activity profiles, target engagement, and metabolic stability. The (R)-3-methylmorpholine fragment has been explicitly deployed in clinically relevant chemical probes, including the B-Raf(V600E) inhibitor MDL-811 and PI3K inhibitors disclosed in US patents, where the specific (R)-stereochemistry is critical for high binding affinity and selectivity .

chirality stereochemistry enantiomer asymmetric synthesis fragment-based drug discovery

Molecular Weight and Lipophilicity Differentiation: Fragment-Level Property Space of 3-Methylmorpholine-4-sulfonamide vs. N-Arylsulfonamide Derivatives

3-Methylmorpholine-4-sulfonamide has a molecular weight of 180.23 g/mol, placing it firmly within the fragment-sized chemical space (MW < 250 Da) and making it an ideal starting point for fragment-based lead discovery . In contrast, N-arylsulfonamide derivatives incorporating the 3-methylmorpholine scaffold—such as N-(5-bromo-4-fluoro-2-methylphenyl)-substituted bis-arylsulfonamides (MW 681.4 g/mol)—occupy lead-like or drug-like molecular weight ranges . This factor-of-3.8 difference in molecular weight correlates with substantially different physicochemical property profiles: the fragment-sized 3-methylmorpholine-4-sulfonamide is expected to exhibit higher aqueous solubility, greater synthetic tractability for late-stage diversification, and more favorable ligand efficiency metrics during hit-to-lead optimization. The compact core also preserves greater chemical space for subsequent SAR exploration compared to pre-elaborated N-aryl derivatives.

molecular weight lipophilicity fragment library lead-likeness ADME

Predicted pKa Differentiation: Sulfonamide -NH₂ Acidity of 3-Methylmorpholine-4-sulfonamide vs. N-Arylsulfonamides

The predicted pKa of 3-methylmorpholine-4-sulfonamide is 12.31±0.40, measured at the primary sulfonamide -NH₂ group . This value is substantially higher (weaker acid, stronger conjugate base) than that of N-arylsulfonamide derivatives, where the electron-withdrawing aryl substituent lowers the sulfonamide -NH pKa into the range of approximately 9–11 [1]. The higher pKa indicates that the -SO₂NH₂ group in 3-methylmorpholine-4-sulfonamide remains predominantly neutral (non-ionized) across the full physiologically relevant pH range (1–8), whereas N-arylsulfonamides may undergo partial deprotonation at intestinal pH. This difference affects hydrogen-bond donor capacity, solubility-pH profiles, and permeability in cell-based assays. For fragment-based screening, the neutral sulfonamide donor contributes to consistent physicochemical behavior independent of assay pH.

pKa sulfonamide acidity hydrogen-bond donor bioisostere solubility

Metabolic Stability Advantage: Morpholine Core vs. Piperidine Core in Sulfonamide Series — Class-Level Inference for 3-Methylmorpholine-4-sulfonamide

In a direct head-to-head medicinal chemistry comparison, replacement of the piperidine ring with a morpholine core in a series of benzenesulfonamide Nav1.7 inhibitors resulted in improved metabolic stability profiles, specifically addressing an in vitro hepatotoxicity hazard that had been identified with the piperidine-containing lead series [1]. Although the initial morpholine substitution reduced Nav1.7 inhibitory activity, the activity was restored through linker optimization, ultimately yielding isoform-selective Nav1.7 inhibitors [1]. In a separate γ-secretase inhibitor program, substitution of a piperidine core with a 2,6-disubstituted morpholine N-arylsulfonamide likewise produced compounds with improved CYP 3A4 profiles [2]. By class-level inference, the 3-methylmorpholine-4-sulfonamide scaffold preserves the metabolic advantage of the morpholine core (reduced CYP liability relative to piperidine) while adding the stereochemical and basicity differentiation conferred by the 3-methyl substituent.

metabolic stability CYP liability morpholine vs. piperidine hepatotoxicity lead optimization

Optimal Deployment Scenarios for 3-Methylmorpholine-4-sulfonamide in Scientific and Industrial Research


Fragment-Based Drug Discovery: Stereochemistry-Enabled Lead Generation

3-Methylmorpholine-4-sulfonamide is optimally deployed as a fragment-sized (180.23 g/mol) building block in fragment-based drug discovery (FBDD) campaigns. Its single stereogenic center at C3 enables the construction of enantiomerically resolved fragment libraries, a capability unavailable with achiral morpholine-4-sulfonamide . The (R)-enantiomer of the 3-methylmorpholine scaffold has proven critical for achieving high-affinity binding in kinase inhibitor programs, including the B-Raf(V600E) inhibitor MDL-811 and PI3K inhibitors, where stereochemistry directly governs target engagement [1]. Researchers should prioritize procurement of enantiomerically pure batches when stereochemical control is essential for the target binding site.

Kinase Inhibitor Scaffold Elaboration with Improved ADME Properties

The 3-methylmorpholine-4-sulfonamide core serves as a privileged starting point for synthesizing elaborated kinase inhibitors with favorable ADME profiles. In the PI3K inhibitor series, the (3R)-3-methylmorpholin-4-yl fragment appended to a pyridinone-phenyl scaffold yielded compounds with IC50 = 200 nM against PI3K catalytic subunit type 3 . The morpholine core, documented to reduce CYP 3A4 liability and hepatotoxicity risk relative to piperidine-based alternatives, provides a metabolic stability advantage when carried through to elaborated inhibitors [1]. This scenario is particularly relevant for programs targeting kinases where both potency and metabolic stability are required for in vivo proof-of-concept studies.

Sulfonamide Bioisostere Screening in Ion Channel and GPCR Target Families

The primary sulfonamide group (-SO₂NH₂) of 3-methylmorpholine-4-sulfonamide, with its predicted pKa of 12.31±0.40, remains non-ionized across the full physiological pH range, providing consistent hydrogen-bond donor properties for target engagement screening . Morpholine-based aryl sulfonamides have demonstrated utility as isoform-selective Nav1.7 inhibitors for pain research, where the morpholine core contributed to resolving a hepatotoxicity hazard [1]. Additionally, sulfonamide-containing morpholine derivatives have been explored as γ-secretase inhibitors with oral activity in transgenic Alzheimer's disease models, demonstrating CNS penetration and target engagement [2]. Procuring 3-methylmorpholine-4-sulfonamide for bioisostere replacement campaigns can address both potency and selectivity objectives in these target families.

Stereoselective Synthesis and Chiral Pool Expansion for Medicinal Chemistry

The chiral nature of 3-methylmorpholine-4-sulfonamide makes it valuable for stereoselective synthesis applications beyond specific target families. Efficient synthetic routes to (3S)-3-methylmorpholine have been demonstrated at multigram scale, providing a reliable supply chain for both enantiomers . The sulfonamide group can serve as a directing or protecting group during further synthetic transformations, while the chiral morpholine core can induce stereoselectivity in subsequent reactions. This scenario applies broadly to medicinal chemistry groups building diverse chiral compound collections for high-throughput screening decks, where enantiomerically pure fragments represent high-value, differentiating assets relative to racemic or achiral alternatives.

Quote Request

Request a Quote for 3-Methylmorpholine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.